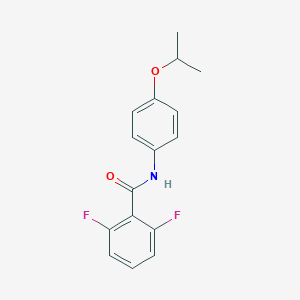![molecular formula C20H23NO4 B267042 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a protein that plays a crucial role in the development and progression of various types of cancer.
作用機序
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its anti-cancer effects by selectively inhibiting BTK, a protein that is involved in the signaling pathways that regulate the survival and proliferation of cancer cells. By blocking BTK activity, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can induce cell death and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can modulate the immune response by inhibiting BTK signaling in immune cells, which may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its high potency and selectivity for BTK, which makes it a promising candidate for the development of new cancer therapies. However, like all drugs, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations. For example, its efficacy may be limited by the development of drug resistance, and it may have off-target effects that could lead to unwanted side effects.
将来の方向性
There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of new combination therapies that incorporate 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide with other anti-cancer drugs to enhance its anti-tumor activity. Another area of research is the identification of biomarkers that can predict response to 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which could help to personalize treatment for cancer patients. Additionally, further studies are needed to fully understand the mechanisms underlying the immune-modulatory effects of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which could have implications for the treatment of autoimmune diseases.
In conclusion, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selective inhibition of BTK makes it a promising candidate for the development of new cancer therapies, and its immune-modulatory effects may have implications for the treatment of autoimmune diseases. Further research is needed to fully understand the potential of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and to identify new therapeutic strategies that can maximize its anti-tumor activity.
合成法
The synthesis of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves a multi-step process that begins with the reaction of 3-methylphenol with 3-bromoanisole to produce 2-(3-methylphenoxy)anisole. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid in the presence of a palladium catalyst to yield the final product, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.
科学的研究の応用
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs.
特性
製品名 |
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H23NO4/c1-15-5-2-7-17(11-15)25-14-20(22)21-16-6-3-8-18(12-16)24-13-19-9-4-10-23-19/h2-3,5-8,11-12,19H,4,9-10,13-14H2,1H3,(H,21,22) |
InChIキー |
SRPPFASCGNPQAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)

![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)


![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)